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Abstract

Lunresertib (RP-6306) is a pioneering, orally bioavailable small molecule inhibitor of Protein
Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). Its development, spearheaded
by Repare Therapeutics, marks a significant advancement in precision oncology. Leveraging a
sophisticated CRISPR-based screening platform, PKMYT1 was identified as a synthetic lethal
target in tumors harboring specific genetic alterations, primarily Cyclin E1 (CCNE1)
amplification, and loss-of-function mutations in F-box and WD repeat domain-containing 7
(FBXWT7) or Protein Phosphatase 2A Subunit A (PPP2R1A). This guide provides a
comprehensive technical overview of the discovery, mechanism of action, preclinical validation,
and clinical development of Lunresertib, with a focus on quantitative data, experimental
methodologies, and the underlying biological pathways.

Discovery and Rationale: A Tale of Synthetic
Lethality

The discovery of Lunresertib is rooted in the concept of synthetic lethality, a genetic interaction
where the co-occurrence of two genetic events is lethal to a cell, while a single event is not.
Repare Therapeutics employed its proprietary, genome-wide, CRISPR-enabled SNIPRx®
platform to unearth this critical interaction.[1][2] This platform systematically screens for gene
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pairs where the inhibition of one gene product can selectively kill cancer cells with a pre-
existing mutation in the other.

The SNIPRx® platform identified a potent synthetic lethal relationship between the inhibition of
PKMYT1 and tumors characterized by high levels of replication stress, particularly those with
CCNE1 amplification.[1] CCNE1 amplification is a known driver of tumorigenesis in various
cancers, including certain types of ovarian and endometrial cancers, and is often associated
with a poor prognosis. The platform also revealed synthetic lethality with inactivating mutations
in FBXW7 and PPP2R1A, which are tumor suppressor genes.[3] This foundational discovery
provided a clear therapeutic hypothesis: a selective PKMYTL1 inhibitor could offer a targeted
therapy for these genetically-defined and often difficult-to-treat cancers.

Mechanism of Action: Forcing Catastrophic Mitosis

Lunresertib exerts its anti-cancer effects by selectively inhibiting PKMYT1, a key negative
regulator of the cell cycle.[4] PKMYT1, along with WEE1 kinase, phosphorylates and inhibits
Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M checkpoint. This inhibition
of CDK1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.[5]

In cancer cells with high CCNEL1 levels, there is an overabundance of the Cyclin E-CDK2
complex, which drives cells into S-phase and promotes DNA replication. This often leads to
replication stress and an accumulation of DNA damage. These cells become highly dependent
on the G2/M checkpoint, and therefore on PKMYTL1 activity, to delay mitotic entry and attempt
repairs.

By inhibiting PKMYT1, Lunresertib removes this crucial brake on CDK1.[3] The resulting
uncontrolled CDK1 activation forces these vulnerable cancer cells into premature and
catastrophic mitosis before DNA replication and repair are complete. This leads to massive
DNA damage, chromosomal shattering, and ultimately, apoptotic cell death.
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Figure 1: Mechanism of Action of Lunresertib in CCNE1-Amplified Cancer Cells.
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Preclinical Development and Quantitative Analysis

Lunresertib has undergone rigorous preclinical evaluation to establish its potency, selectivity,
and in vivo activity.

Biochemical and Cellular Potency

Lunresertib is a potent inhibitor of PKMYTL1. In biochemical assays, it has demonstrated a
half-maximal inhibitory concentration (IC50) in the low nanomolar range. This high potency is
crucial for achieving therapeutic concentrations at well-tolerated doses.

Parameter Value Reference

PKMYT1 IC50 14 nM [6]

Table 1: In Vitro Potency of Lunresertib

In Vivo Efficacy

The anti-tumor activity of Lunresertib was assessed in xenograft models of human cancers
with relevant genetic backgrounds. In a CCNE1l-amplified ovarian cancer xenograft model
(OVCARB3), oral administration of Lunresertib led to a statistically significant and dose-
dependent reduction in tumor growth.[6]

Genetic
Model Treatment Outcome Reference

Background

- Lunresertib (15, Dose-dependent
OVCAR3 CCNE1-amplified o
] 50, 300 ppm, reduction in [6]
Xenograft Ovarian Cancer ]
oral, daily) tumor growth

Table 2: Preclinical In Vivo Efficacy of Lunresertib

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Lunresertib are described in
the primary literature, notably in Szychowski J, et al. J Med Chem. 2022. The following
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provides a summary of the key methodologies.

PKMYT1 Biochemical Assay

The potency of Lunresertib against PKMYT1 was likely determined using a radiometric or
fluorescence-based kinase assay. A generalized protocol would involve:

e Reagents: Recombinant human PKMYT1 enzyme, a suitable substrate (e.g., a peptide
derived from CDK1), ATP (radiolabeled or unlabeled), and assay buffer.

e Procedure:
o Lunresertib is serially diluted to various concentrations.
o The enzyme, substrate, and inhibitor are incubated together in the assay buffer.
o The kinase reaction is initiated by the addition of ATP.
o After a defined incubation period, the reaction is stopped.

o The amount of phosphorylated substrate is quantified. For radiometric assays, this
involves measuring the incorporation of 32P or 33P. For fluorescence-based assays, this
may involve using a specific antibody that recognizes the phosphorylated substrate.

o Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-
parameter logistic equation.

Cell Viability Assays

To determine the effect of Lunresertib on the growth of cancer cell lines, standard cell viability
assays such as the MTT or CellTiter-Glo assay were employed.

e Cell Seeding: Cancer cell lines with and without CCNE1 amplification are seeded in 96-well
plates and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a range of concentrations of Lunresertib for a
specified period (e.g., 72 hours).
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 Viability Measurement:

o MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the
yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is
read at ~570 nm.

o CellTiter-Glo Assay: This luminescent assay measures ATP levels, an indicator of
metabolically active cells. A reagent is added that lyses the cells and generates a
luminescent signal proportional to the amount of ATP present.

o Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control
cells, and GI50/IC50 values are determined.
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Figure 2: General Drug Discovery and Development Workflow for Lunresertib.
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In Vivo Xenograft Studies

e Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

e Tumor Implantation: Human cancer cells (e.g., OVCAR3) are injected subcutaneously into
the flanks of the mice.

» Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control
and treatment groups. Lunresertib is administered orally at different dose levels, typically
once daily.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis
(e.g., Western blotting for markers of target engagement).

o Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group
compared to the vehicle control.

Clinical Development: The MYTHIC Trial and Beyond

Lunresertib is being evaluated in the clinic, most notably in the Phase 1/2 MYTHIC
(NCTO04855656) trial.[2] This is a first-in-human, open-label, dose-escalation and expansion
study assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of
Lunresertib as a monotherapy and in combination with other agents, including the ATR
inhibitor camonsertib.[7][8]

The trial enrolls patients with advanced solid tumors harboring the specific genetic alterations
predicted to confer sensitivity to PKMYT1 inhibition.[8]

Monotherapy and Combination Strategy

Initial results from the monotherapy arm of the MYTHIC trial demonstrated a favorable safety
profile and preliminary signs of anti-tumor activity.[2] Two recommended dose schedules were
identified: 240mg daily continuously and 80-100mg twice daily intermittently.[2]
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The combination of Lunresertib with the ATR inhibitor camonsertib has shown particularly
promising results. ATR is another key kinase in the DNA damage response pathway. The
rationale for this combination is that inhibiting both PKMYT1 and ATR may lead to a more
profound and synergistic anti-tumor effect by overwhelming the cancer cells' ability to cope with
DNA damage.

Clinical Efficacy in Gynecologic Cancers

Recent data from the gynecologic cancer expansion cohort of the MYTHIC trial, evaluating the
Lunresertib and camonsertib combination at the recommended Phase 2 dose, have been
encouraging.[9][10]

24-week
Patient Overall Clinical Progression-
Indication Population Response Benefit Rate  Free Reference
(n) Rate (ORR) (CBR) Survival
(PFS)
Endometrial 27 43% (95% CI:
25.9% 48.1% [9][11]
Cancer (evaluable) 21-63%)
Platinum-
Resistant 24 45% (95% CI:
_ 37.5% 79% [10][11]
Ovarian (evaluable) 22-66%)
Cancer

Table 3: Efficacy of Lunresertib in Combination with Camonsertib in the MYTHIC Trial

These results were observed in heavily pretreated patient populations.[10] The most common
Grade 3 adverse event reported for the combination was anemia.[9][12] Based on these
positive outcomes, a registrational Phase 3 trial in endometrial cancer is planned.[13]

The FDA has granted Fast Track designation to the combination of Lunresertib and
camonsertib for the treatment of adult patients with CCNE1-amplified, or FBXW?7- or
PPP2R1A-mutated, platinum-resistant ovarian cancer, highlighting its potential to address a
significant unmet medical need.[8]
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Conclusion and Future Directions

The discovery and development of Lunresertib exemplify a successful application of a
genetics-guided approach to oncology drug development. By identifying a key synthetic lethal
interaction, researchers have been able to develop a highly targeted therapy with a clear
biological rationale. The preclinical data demonstrated potent and selective activity, which has
translated into promising early clinical signals, particularly in combination with an ATR inhibitor.

Ongoing and future studies will further define the clinical utility of Lunresertib, both as a
monotherapy and in combination with other agents, across a range of tumor types
characterized by the identified predictive biomarkers. The continued development of
Lunresertib holds the potential to offer a new, much-needed therapeutic option for patients
with cancers that are currently challenging to treat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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